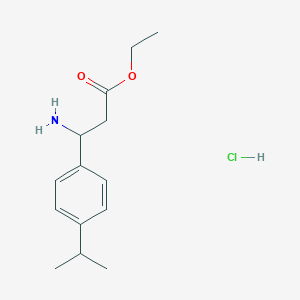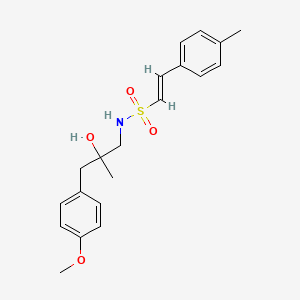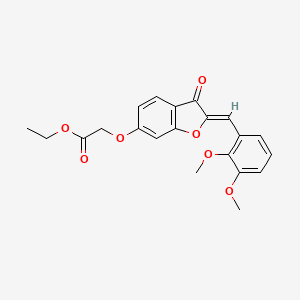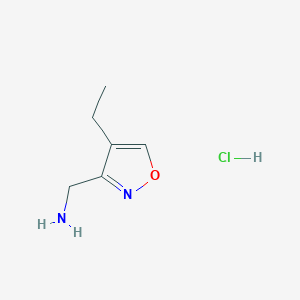![molecular formula C19H20F2N6O B2934746 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195950-90-2](/img/structure/B2934746.png)
2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a piperidine ring, a 1,2,4-triazole ring, and a pyridazine ring. It also contains fluorine atoms, which are often used in medicinal chemistry to improve the biological activity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the fluorine atoms could also influence the overall structure and properties of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the multiple ring structures could influence properties such as solubility, stability, and reactivity .科学的研究の応用
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including those similar to the compound , have been a subject of research. Crystal structures of related compounds have been analyzed to understand the inclination of the phenyl ring when ortho-substituted, the delocalization of the piperidine nitrogen lone pair, and the critical orientation for the piperidine-like group due to this delocalization. Such insights are valuable for designing drugs with enhanced efficacy and reduced side effects. Experimental data from X-ray diffraction and ab initio molecular-orbital calculations offer a foundation for understanding the behavior of these compounds at a molecular level (Georges et al., 1989).
Synthesis and Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives for their antimicrobial activities have been explored. These studies involve the creation of novel compounds through the reaction of various ester ethoxycarbonylhydrazones with primary amines. Some of these synthesized compounds exhibit good or moderate activities against test microorganisms, highlighting the potential of 1,2,4-triazole derivatives as antimicrobial agents. This research could pave the way for developing new antibiotics to combat resistant bacterial strains (Bektaş et al., 2007).
Antihistaminic and Anti-inflammatory Activities
Research on eosinophil infiltration inhibitors with antihistaminic activity involves the synthesis and evaluation of triazolopyridazine and imidazo[1,2-b]pyridazine derivatives. These compounds, particularly those incorporating a benzhydryl group and a suitable spacer, have shown both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. Such findings are significant for developing treatments for conditions like atopic dermatitis and allergic rhinitis, where eosinophil infiltration and histamine release play a critical role in pathophysiology (Gyoten et al., 2003).
Development of Antidiabetic Medications
A series of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds were tested in silico and in vitro for their DPP-4 inhibition potential and insulinotropic activities, demonstrating significant potential as anti-diabetic drugs. Such research contributes to the ongoing efforts to find new treatments for diabetes, focusing on compounds that can modulate the activity of enzymes like DPP-4 (Bindu et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O/c20-16-1-2-17(21)15(9-16)11-25-7-5-14(6-8-25)10-26-19(28)4-3-18(24-26)27-13-22-12-23-27/h1-4,9,12-14H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPVQIKTBFQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)




![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2934679.png)
![3-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2934680.png)
![1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934683.png)
